molecular formula C22H28N2O5 B2522301 Ethyl 2-[2-[2-(cyclohexylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate CAS No. 868224-72-0

Ethyl 2-[2-[2-(cyclohexylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate

Cat. No.: B2522301
CAS No.: 868224-72-0
M. Wt: 400.475
InChI Key: FXBFVSUZJQAATN-UHFFFAOYSA-N
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Description

Ethyl 2-[2-[2-(cyclohexylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate is a useful research compound. Its molecular formula is C22H28N2O5 and its molecular weight is 400.475. The purity is usually 95%.
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Scientific Research Applications

Discovery of Selective Inhibitors through High-Throughput Screening

Research has identified ethyl 2-[2-[2-(cyclohexylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate derivatives as potent inhibitors in the context of nuclear receptors, specifically targeting steroidogenic factor 1 (SF-1). Through a high-throughput screening of over 64,000 compounds, certain analogs showed significant inhibitory effects on SF-1 with IC50 values in the submicromolar range. These findings open avenues for exploring the therapeutic potential of SF-1 in various diseases, given its role as a critical transcription factor in steroidogenesis (Madoux et al., 2008).

Exploration in Antibacterial Applications

Another study ventured into the antibacterial domain, synthesizing derivatives of this compound and evaluating their efficacy against various bacterial species. The research highlighted the potential of these compounds in combating bacterial infections, contributing to the development of new antibacterial agents (Abu-Sheaib et al., 2008).

Advancements in Synthetic Chemistry

Further investigations have focused on the synthesis and structural elucidation of novel quinoline and isoquinoline derivatives, exploring the chemistry of this compound. These studies have contributed to a deeper understanding of the synthetic pathways and potential applications of these compounds in various fields, including medicinal chemistry and material science (Uchiyama et al., 1998).

Contribution to Cancer Research

In the realm of oncology, specific derivatives of this compound have been synthesized and assessed for their cytotoxic activities against various cancer cell lines. This research underscores the potential of these compounds in developing novel anticancer therapies, offering insights into their mechanisms of action and interactions with biological targets (Riadi et al., 2021).

Properties

IUPAC Name

ethyl 2-[2-[2-(cyclohexylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5/c1-3-28-22(27)15(2)29-19-11-7-10-18-17(19)12-13-24(21(18)26)14-20(25)23-16-8-5-4-6-9-16/h7,10-13,15-16H,3-6,8-9,14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXBFVSUZJQAATN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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